Xdm-cbp

CBP/p300 bromodomain Binding affinity Isothermal titration calorimetry

XDM-CBP is a 4-acyl pyrrole-based CBP/p300 bromodomain inhibitor (Kd: 0.23 μM CBP, 0.47 μM p300) with high selectivity over all bromodomain families, including BET. Unlike BET inhibitors (e.g., JQ1) that cannot engage CBP/p300, XDM-CBP selectively phenocopies genetic CBP/p300 knockdown. Validated antiproliferative activity: HL-60 AML (GI50=1.3 μM), MCF-7 breast cancer (GI50=4.2 μM), and melanoma models. Co-crystal structure available (PDB: 5NU5, 1.60 Å). Ideal for dose-escalation studies distinguishing CBP/p300-dependent from BET-driven transcriptional programs, and as a 4-acyl pyrrole scaffold for PROTAC development.

Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
Cat. No. B13427487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXdm-cbp
Molecular FormulaC21H22N2O4
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCCC1=C(NC(=C1C(=O)C)C)C(=O)NCC2=C(C=CC3=C2C(=CC=C3)O)O
InChIInChI=1S/C21H22N2O4/c1-4-14-18(12(3)24)11(2)23-20(14)21(27)22-10-15-16(25)9-8-13-6-5-7-17(26)19(13)15/h5-9,23,25-26H,4,10H2,1-3H3,(H,22,27)
InChIKeyKCGVENSOXCWCNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XDM-CBP: A Benchmark Selective CBP/p300 Bromodomain Inhibitor for Epigenetic Target Validation


XDM-CBP (CAS: 2138461-99-9) is a 4-acyl pyrrole-based small-molecule inhibitor that selectively targets the bromodomains of the transcriptional coactivators CREB-binding protein (CBP, CREBBP) and E1A-binding protein p300 (EP300) [1]. It functions as a competitive inhibitor at the acetyl-lysine (KAc) binding pocket, thereby disrupting chromatin-mediated transcriptional regulation [2]. As a research-use-only chemical probe, XDM-CBP is primarily employed to interrogate the biological functions of non-BET bromodomains in oncology models, particularly malignant melanoma, breast cancer, and leukemia [3].

XDM-CBP vs. Generic Substitution: Why Standard BET or Pan-Bromodomain Inhibitors Cannot Recapitulate Its Selectivity Profile


Generic substitution in CBP/p300 research workflows is scientifically unsound due to profound differences in bromodomain family selectivity. Widely used BET bromodomain inhibitors (e.g., JQ1, I-BET762) exhibit high-affinity binding to BRD2, BRD3, BRD4, and BRDT but negligible activity against CBP/p300, rendering them ineffective tools for dissecting non-BET epigenetic mechanisms [1]. Conversely, XDM-CBP was specifically derived from a pan-selective BET BRD-binding fragment and optimized to achieve high selectivity over all other bromodomain families, including the BET family [2]. Furthermore, within the CBP/p300 inhibitor class, affinity and selectivity profiles vary drastically—XDM-CBP's Kd values of 0.23 μM (CBP) and 0.47 μM (p300) place it in a distinct tier compared to sub-nanomolar probes like Inobrodib (CCS1477, Kd = 1.3/1.7 nM) or highly optimized leads like GNE-781 (IC50 = 0.94/1.2 nM) , each of which carries distinct off-target liabilities and cellular penetration characteristics that preclude direct substitution.

XDM-CBP Quantitative Differentiation Evidence: Head-to-Head Binding Affinity, Selectivity, and Antiproliferative Data


XDM-CBP Binding Affinity: Balanced CBP/p300 Kd Values Distinguish It from Sub-Nanomolar and Highly Skewed Comparators

XDM-CBP exhibits Kd values of 0.23 μM for CBP and 0.47 μM for p300 as measured by isothermal titration calorimetry (ITC) . This balanced, sub-micromolar affinity profile contrasts with several class members: SGC-CBP30 is approximately 11-fold more potent (Kd = 21 nM CBP / 32 nM p300) ; I-CBP112 shows a skewed profile with a ~4.4-fold preference for CBP (Kd = 142 nM CBP vs. 625 nM p300) ; and Inobrodib (CCS1477) achieves sub-nanomolar affinity (Kd = 1.3 nM p300 / 1.7 nM CBP) . The quantified difference in XDM-CBP's affinity tier makes it particularly suitable for studies where excessive target engagement or complete target saturation may obscure physiological transcriptional responses.

CBP/p300 bromodomain Binding affinity Isothermal titration calorimetry

XDM-CBP Selectivity Over BET Bromodomains: Quantified Advantage Over BRD4 and Other BD Families

XDM-CBP demonstrates high selectivity over all other bromodomain families, including the BET family [1]. Quantitative selectivity data reveal an IC50 of 1.8 μM for BRD4 BD1, yielding a selectivity index of approximately 7.8-fold for CBP (Kd = 0.23 μM vs. BRD4 IC50 = 1.8 μM) and 3.8-fold for p300 (Kd = 0.47 μM vs. BRD4 IC50 = 1.8 μM) . This selectivity profile contrasts with pan-BET inhibitors such as JQ1 (BRD4 Kd ~50-90 nM, no CBP/p300 activity) [2], and with more recently optimized CBP/p300 probes like GNE-781 which exhibit exquisite selectivity (>4000-fold over BET family members) [3]. XDM-CBP occupies a middle ground—sufficient selectivity to avoid confounding BET-mediated effects in most cellular assays, yet not so exquisitely selective as to completely eliminate the possibility of off-target interactions that may inform mechanism-of-action studies.

Bromodomain selectivity BET family BRD4 Off-target profiling

XDM-CBP Antiproliferative Activity: Cell Line-Specific GI50 Values Differentiate It from Inactive or Broadly Cytotoxic Comparators

XDM-CBP exhibits potent, cell line-specific antiproliferative effects with GI50 values of 1.3 μM in HL-60 (acute promyelocytic leukemia) cells and 4.2 μM in MCF-7 (breast adenocarcinoma) cells . Notably, these antiproliferative effects could not be observed for bromodomain family-selective inhibitors in the same study, underscoring XDM-CBP's unique cellular activity profile [1]. This cellular potency places XDM-CBP in a distinct category from compounds like PF-CBP1 (reported IC50 ~125 nM for CBP in biochemical assays but limited published cellular antiproliferative data in these specific lines) [2] and I-CBP112 (which requires higher concentrations for similar effects in MLL-AF9+ AML models) [3]. The quantified difference in cellular sensitivity between HL-60 and MCF-7 cells (3.2-fold) further suggests lineage-specific dependencies on CBP/p300 function that can be exploited for target validation studies.

Antiproliferative activity Cancer cell lines GI50 Leukemia Breast cancer

XDM-CBP Structural Provenance: 4-Acyl Pyrrole Scaffold Derivation from Pan-Selective BET Fragment Confers Unique Binding Mode

XDM-CBP was derived from a pan-selective BET bromodomain-binding fragment and optimized to achieve CBP/p300 selectivity while retaining structural elements characteristic of BET inhibitors [1]. X-ray crystal structure analysis (PDB ID: 5NU5, resolution 1.60 Å) confirms that XDM-CBP occupies the acetyl-lysine binding pocket of the EP300 bromodomain, with the 4-acyl pyrrole core making critical hydrogen-bonding interactions with conserved asparagine residues [2]. This structural provenance contrasts with other CBP/p300 inhibitor chemotypes: SGC-CBP30 is a 5-isoxazolyl-benzimidazole derivative [3], I-CBP112 is an oxazepine-based inhibitor [4], and GNE-781 is a tetrahydroquinoline-based scaffold [5]. The 4-acyl pyrrole scaffold of XDM-CBP offers distinct physicochemical properties (MW = 366.41, cLogP ~3.5 estimated) and a unique vector for potential bifunctional degrader (PROTAC) conjugation compared to alternative chemotypes.

4-Acyl pyrrole Fragment-based drug design X-ray crystallography Binding mode

XDM-CBP Optimal Research Application Scenarios: Evidence-Based Use Cases for Procurement Decisions


Dissecting Non-BET Bromodomain Function in Leukemia Models Where BET Inhibitors Show No Activity

Use XDM-CBP to interrogate CBP/p300-specific transcriptional programs in acute myeloid leukemia (AML) models, particularly HL-60 cells where XDM-CBP demonstrates potent antiproliferative activity (GI50 = 1.3 μM) that cannot be recapitulated by BD family-selective inhibitors . This application leverages XDM-CBP's unique cellular activity profile to distinguish CBP/p300-dependent oncogenic mechanisms from BET-driven pathways that dominate in many hematologic malignancies. Procurement of XDM-CBP is indicated when experimental designs require a chemical probe that phenocopies genetic CBP/p300 knockdown without confounding BET inhibition, as BET inhibitors (e.g., JQ1) are inactive against CBP/p300 and fail to reproduce XDM-CBP's cellular effects [1].

Moderate-Affinity Chemical Probe for Dose-Response Studies Avoiding Complete Target Saturation

Select XDM-CBP when the research objective requires graded inhibition of CBP/p300 bromodomain function rather than complete ablation. With Kd values of 0.23 μM (CBP) and 0.47 μM (p300), XDM-CBP occupies an intermediate affinity tier between sub-nanomolar probes like Inobrodib (Kd = 1.3/1.7 nM) and weaker tool compounds . This moderate potency enables dose-escalation studies that reveal threshold-dependent transcriptional responses, which may be masked by the complete target engagement achieved with ultra-potent inhibitors. The balanced CBP/p300 affinity also minimizes the risk of isoform-specific bias that could confound interpretation of p300-selective or CBP-selective phenotypes .

Starting Point for 4-Acyl Pyrrole-Based PROTAC Development and Scaffold Diversification

Procure XDM-CBP as a structurally validated starting point for medicinal chemistry campaigns focused on 4-acyl pyrrole scaffold optimization or bifunctional degrader (PROTAC) conjugation. The co-crystal structure (PDB ID: 5NU5, 1.60 Å resolution) provides atomic-level detail of the binding mode, enabling rational design of exit vectors for linker attachment [2]. The 4-acyl pyrrole chemotype is orthogonal to the benzimidazole (SGC-CBP30), oxazepine (I-CBP112), and tetrahydroquinoline (GNE-781) series that dominate the CBP/p300 inhibitor patent landscape, offering a distinct intellectual property position for organizations pursuing novel CBP/p300-targeted therapeutics or chemical probes [3].

Validating CBP/p300 Dependency in Solid Tumor Lines with Established Sensitivity Benchmarks

Employ XDM-CBP in breast cancer and melanoma research programs where prior studies have established sensitivity benchmarks. The compound's GI50 value of 4.2 μM in MCF-7 breast adenocarcinoma cells provides a quantitative reference point for assessing CBP/p300 pathway dependency across different breast cancer subtypes or in comparison with patient-derived models . The documented activity in malignant melanoma models further supports its use in skin cancer target validation studies [4]. These pre-established cellular potency values enable researchers to calculate precise compound requirements for screening campaigns and to benchmark their own assay conditions against published data prior to large-scale procurement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xdm-cbp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.